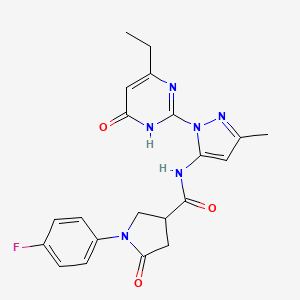

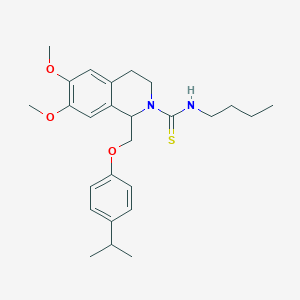

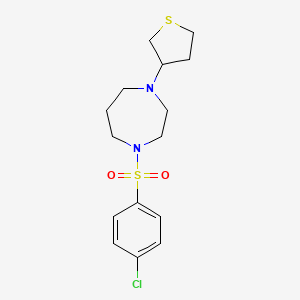

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the provided chemical structure typically involves multi-step reactions, including condensation, cyclization, and amide formation processes. For instance, the synthesis of similar compounds often entails the reaction of aminopyrazoles with carboxylic acids or their derivatives, followed by cyclization with appropriate reagents to introduce pyrimidinone or pyrazolopyrimidinone rings (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, including pyrazole and pyrimidinone, which contribute to the compound's chemical and biological properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, providing detailed information on the molecular geometry, bond lengths, and angles (Wu et al., 2005).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions, influenced by the functional groups present in the molecule. The presence of a carboxamide group, for example, can enable the formation of hydrogen bonds, significantly impacting the compound's solubility and reactivity (Lukić et al., 2017).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are closely related to the molecular structure and functional groups present. The introduction of fluorine atoms, for instance, can affect the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are determined by the compound's functional groups. The electronic effects of substituents on the pyrazole and pyrimidinone rings, for example, can modulate the compound's reactivity and interactions with biological targets (Zhou et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

N-substituted pyrimidine derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium, including M. tuberculosis H37Rv, M. avium, and M. kansasii. Some derivatives displayed in vitro efficacy comparable to isoniazid, a standard antitubercular drug, with minimal inhibitory concentration (MIC) values ranging from 0.60 to 4 μg/mL. These findings suggest the potential of pyrimidine derivatives in the development of new antitubercular compounds (Asif, 2014).

Cytochrome P450 Inhibition

Pyrimidine derivatives have been mentioned in the context of their interaction with cytochrome P450 enzymes in the liver. These enzymes play a crucial role in the metabolism of a wide variety of drugs, and understanding the inhibition or induction of specific P450 isoforms by compounds like pyrimidine derivatives is vital for predicting potential drug-drug interactions and optimizing drug therapy (Khojasteh et al., 2011).

Stereochemistry and Pharmacology

The stereochemistry of certain pyrimidine derivatives has been studied in relation to their pharmacological profile. The specific configuration of stereocenters in molecules like phenylpiracetam has been shown to directly influence their biological properties, indicating the importance of stereochemistry in the design and development of pharmacologically active compounds (Veinberg et al., 2015).

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds are important in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on the use of diversified hybrid catalysts for the development of pyrimidine derivatives, highlighting the significance of these catalysts in the synthesis of lead molecules with potential medicinal applications (Parmar et al., 2023).

Eigenschaften

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O3/c1-3-15-10-18(29)25-21(23-15)28-17(8-12(2)26-28)24-20(31)13-9-19(30)27(11-13)16-6-4-14(22)5-7-16/h4-8,10,13H,3,9,11H2,1-2H3,(H,24,31)(H,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAMASDYSDJUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)